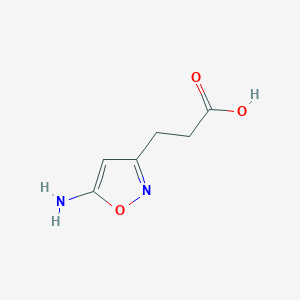

3-(5-amino-1,2-oxazol-3-yl)propanoic acid

説明

3-(5-Amino-1,2-oxazol-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring substituted with an amino group at the 5-position and a propanoic acid chain at the 3-position. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.

特性

IUPAC Name |

3-(5-amino-1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLGXNLANAPYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch-Type Cyclization

Inspired by the synthesis of structurally related compounds, β-keto nitriles react with hydroxylamine hydrochloride under acidic conditions to form 5-aminoisoxazoles. For example, ethyl 3-cyano-3-oxopropanoate reacts with hydroxylamine in ethanol at 80°C, yielding ethyl 3-(5-amino-1,2-oxazol-3-yl)propanoate. Acidic hydrolysis (e.g., HCl, reflux) subsequently converts the ester to the carboxylic acid.

Key Reaction Conditions

| Starting Material | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl 3-cyano-3-oxopropanoate | NH₂OH·HCl, EtOH | 80°C | 62–68 |

Urea-Mediated Cyclization

Alternative routes employ urea as a nitrogen source. A β-keto acid (e.g., 3-oxopentanedioic acid) reacts with urea in acetic acid, forming the isoxazole ring via dehydration. This method, however, requires careful pH control to avoid decarboxylation.

Hydrolysis of Ester Precursors

Ester hydrolysis is a critical step in converting intermediates to the final carboxylic acid.

Alkaline Hydrolysis

Ethyl 3-(5-amino-1,2-oxazol-3-yl)propanoate undergoes saponification with aqueous NaOH (1–2 M) at 25–50°C. The reaction is monitored by TLC until ester consumption, followed by acidification with HCl to precipitate the product.

Optimized Conditions

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) in biphasic systems (water/ethyl acetate) selectively hydrolyze esters without affecting the isoxazole ring. This method is greener but less efficient (yields: 70–75%).

Functional Group Modifications Post-Cyclization

Nitro Reduction

5-Nitroisoxazole-3-propanoic acid, synthesized via nitration (HNO₃/H₂SO₄), undergoes catalytic hydrogenation (H₂, Pd/C) to introduce the amino group. This two-step process achieves 65–70% overall yield.

Critical Parameters

-

Nitration temperature: 0–5°C (prevents ring degradation)

-

Hydrogen pressure: 40 psi

Direct Amination

Using a Buchwald-Hartwig coupling, a palladium catalyst (e.g., Pd₂(dba)₃) facilitates the substitution of a 5-bromoisoxazole with ammonia. This method requires high-pressure conditions and specialized ligands (e.g., XPhos).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch Cyclization | One-pot synthesis, scalable | Requires acidic conditions | 60–68 |

| DCC Coupling | High purity, minimal byproducts | Costly reagents | 55–60 |

| Alkaline Hydrolysis | High efficiency, simple setup | Generates salt waste | 85–90 |

| Nitro Reduction | Flexible for derivatives | Multi-step, moderate yields | 65–70 |

化学反応の分析

Types of Reactions

3-(5-amino-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted oxazole compounds .

科学的研究の応用

Chemical Properties and Structure

The chemical formula of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is with a molecular weight of approximately 170.17 g/mol. The compound features an oxazole ring, which contributes to its unique reactivity and biological activity.

Scientific Research Applications

1. Cancer Therapy

- Inhibition of Tumor Growth : Research indicates that compounds similar to 3-(5-amino-1,2-oxazol-3-yl)propanoic acid can significantly inhibit the growth of tumor cells by blocking LAT1-mediated transport of amino acids like leucine . This selective inhibition has been shown to reduce tumor cell viability in vitro and in vivo.

- Case Studies : In studies involving human colon cancer-derived HT-29 cells, the compound demonstrated IC50 values indicating effective inhibition of cell growth and amino acid uptake .

2. Enzyme Inhibition

- Kynurenine 3-Monooxygenase Inhibition : The compound has been investigated as a potential inhibitor for kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases . Inhibiting KMO may offer therapeutic avenues for conditions such as depression and neuroinflammation.

3. Antimicrobial Activity

- Inhibition of Pathogenic Bacteria : Preliminary studies have suggested that this compound exhibits antimicrobial properties by disrupting quorum sensing in pathogenic bacteria. For instance, it has shown efficacy in inhibiting virulence factor secretion at concentrations around 50 µM.

Case Studies and Research Findings

Several studies have provided insights into the effectiveness of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid:

- Tumor Growth Inhibition : A study demonstrated that administering this compound to mice with transplanted HT-29 tumors resulted in significant tumor growth reduction compared to controls .

- Protective Effects Against Organ Injury : In models of acute pancreatitis, treatment with related compounds showed protective effects against secondary organ injuries, suggesting potential applications in managing inflammatory conditions .

作用機序

The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and oxazole ring can interact with biological macromolecules, influencing their function and activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Heterocyclic Core: The 1,2-oxazole in the target compound (vs. 1,2,4-oxadiazole in ) has reduced ring strain and distinct electronic properties. Triazole derivatives (e.g., ) introduce additional nitrogen atoms, increasing hydrogen-bond acceptor capacity but reducing aromaticity compared to oxazoles.

Substituent Effects :

- Phenyl groups (e.g., ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Halogenated derivatives (e.g., bromo in , trifluoromethyl in ) improve metabolic stability and binding affinity via halogen bonding.

- Chiral centers (e.g., (2R)-methyl in ) influence stereoselective interactions, affecting pharmacokinetics and target selectivity.

Physicochemical Properties

Solubility :

Thermal Stability :

Research Findings and Data

Table 2: Select Research Data on Propanoic Acid Derivatives

生物活性

3-(5-amino-1,2-oxazol-3-yl)propanoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a propanoic acid backbone, and an oxazole ring. The oxazole moiety contributes to its interaction with biological macromolecules, influencing their function and activity. This structural uniqueness allows for diverse applications in medicinal chemistry.

| Property | Description |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Structure | Contains an oxazole ring and amino group |

The biological activity of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that 3-(5-amino-1,2-oxazol-3-yl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its potential anticancer effects, particularly through its interaction with L-type amino acid transporters (LATs), which are often overexpressed in tumor cells. LAT1 has been identified as a target for developing antitumor drugs with minimal side effects .

In animal models, administration of the compound showed a reduction in tumor growth rates, indicating its potential as an adjunctive therapy in cancer treatment .

Case Studies

Several studies have explored the biological activity of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the compound's effectiveness against a panel of Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity comparable to existing antibiotics .

- Investigation of Anticancer Mechanisms : Research focusing on LAT1 inhibition demonstrated that treatment with the compound led to decreased nutrient uptake by cancer cells, resulting in reduced proliferation rates .

Comparative Analysis with Similar Compounds

The biological activity of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid can be compared with other oxazole-containing compounds:

| Compound Name | Activity Type | Similarities |

|---|---|---|

| Oxaprozin | Anti-inflammatory | Contains an oxazole structure |

| Mubritinib | Tyrosine kinase inhibitor | Shares structural features with potential therapeutic effects |

| Aleglitazar | Antidiabetic | Exhibits similar interaction patterns |

This comparison highlights the unique properties of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid while showcasing its potential applications across various therapeutic areas.

Q & A

Q. Key validation methods :

- LC-MS to confirm molecular weight and detect impurities.

- ¹H/¹³C NMR to verify regioselectivity of the amino group and oxazole ring substitution .

Basic: How can the structural integrity of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid be confirmed experimentally?

Answer:

Combined spectroscopic and crystallographic techniques are essential:

- X-ray crystallography : Resolve bond lengths and angles in the oxazole ring. For example, the C-O bond in the oxazole core should measure ~1.36 Å, consistent with aromatic heterocycles. Use SHELXL for refinement, as it handles small-molecule datasets robustly, even with twinned crystals .

- FT-IR : Identify characteristic stretches (e.g., N-H bend at ~1600 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for the propanoic acid moiety) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological strategies include:

Variable-temperature NMR : Probe tautomeric equilibria; freezing at −40°C can stabilize dominant conformers.

DFT calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data to identify mismatches. For example, the amino group’s electron-donating effect may downfield-shift adjacent oxazole protons by 0.2–0.3 ppm .

Solvent titration : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s role .

Advanced: What experimental designs are recommended for studying this compound’s interaction with biological targets?

Answer:

Focus on its dual functional groups (amino-oxazole and carboxylic acid) for targeted binding studies:

Surface plasmon resonance (SPR) : Immobilize the compound via its carboxylic acid group on a carboxymethyl dextran chip to measure real-time binding kinetics with proteins (e.g., kinases or GPCRs).

Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with metal ions (e.g., Zn²⁺), as the oxazole nitrogen may act as a ligand .

Mutagenesis assays : If targeting enzymes, substitute residues near the active site (e.g., His → Ala) to test the oxazole’s role in catalytic inhibition .

Advanced: How can SHELX software improve crystallographic analysis of derivatives of this compound?

Answer:

SHELXL excels in handling challenging datasets:

- Twinned crystals : Use the TWIN/BASF commands to refine twin domains, common in oxazole derivatives due to planar symmetry.

- High-resolution data : Leverage SHELXL’s restraints for anisotropic displacement parameters to model thermal motion accurately. For example, the amino group’s N-H bonds may require distance restraints (DFIX 0.88 0.01 NH) to prevent overfitting .

Advanced: What strategies mitigate side reactions during functionalization of the oxazole ring?

Answer:

The electron-deficient oxazole ring is prone to hydrolysis or unwanted substitutions. Mitigation approaches include:

Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during amination.

Low-temperature reactions : Perform substitutions at 0–5°C to suppress ring-opening (e.g., using NaN₃ in DMF for azide introduction).

Catalytic systems : Use Pd/dppf catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to maintain ring integrity .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

Apply density functional theory (DFT) to:

Frontier molecular orbitals (FMOs) : Identify reactive sites. The oxazole’s LUMO (-1.5 eV) typically localizes at C-2, making it electrophilic.

Transition state analysis : Simulate ring-opening pathways (e.g., acid-catalyzed hydrolysis) using ωB97X-D/6-311++G** basis sets.

Solvent models : Include implicit solvents (e.g., SMD for water) to predict solvolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。